molecular formula C23H21N3OS2 B3313369 2-(3-Methoxyphenyl)-4-methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole CAS No. 946360-40-3

2-(3-Methoxyphenyl)-4-methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole

Cat. No. B3313369
CAS RN: 946360-40-3
M. Wt: 419.6 g/mol
InChI Key: FXIHUKZPHUGCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyphenyl)-4-methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole is a chemical compound that belongs to the thiazole family. It has gained significant attention in the scientific community due to its potential applications in pharmaceuticals and biotechnology.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-4-methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in the inflammatory and cancerous processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. The inhibition of these enzymes and signaling pathways ultimately leads to the suppression of inflammation and cancerous growth.
Biochemical and Physiological Effects:
2-(3-Methoxyphenyl)-4-methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole has been shown to exhibit potent anti-inflammatory and anti-cancer properties. In vitro studies have demonstrated that the compound can inhibit the proliferation and migration of cancer cells. The compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. In addition, the compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. The compound has also been shown to exhibit antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-Methoxyphenyl)-4-methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole in lab experiments is its potent pharmacological effects. The compound has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-cancer properties, which make it a promising candidate for drug development. Another advantage is the relatively simple synthesis method, which allows for the production of high purity and high yield of the compound.
One of the limitations of using 2-(3-Methoxyphenyl)-4-methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole in lab experiments is the lack of understanding of its mechanism of action. Although the compound has been shown to exhibit potent pharmacological effects, the exact mechanism of action is not fully understood. This limits the ability to optimize the compound for specific applications. Another limitation is the lack of in vivo studies, which limits the ability to assess the safety and efficacy of the compound in animal models.

Future Directions

There are several future directions for the study of 2-(3-Methoxyphenyl)-4-methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole. One direction is the optimization of the compound for specific applications. This can be achieved by gaining a better understanding of the mechanism of action and identifying specific targets for the compound. Another direction is the development of analogs of the compound with improved pharmacological properties. This can be achieved by modifying the chemical structure of the compound to improve its potency and selectivity. In addition, further in vivo studies are needed to assess the safety and efficacy of the compound in animal models. Finally, clinical trials are needed to assess the safety and efficacy of the compound in humans.

Scientific Research Applications

2-(3-Methoxyphenyl)-4-methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole has been extensively studied for its potential applications in the field of pharmaceuticals and biotechnology. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-cancer properties. The compound has also been studied for its potential use as an antibacterial and antifungal agent. In addition, it has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(3-methoxyphenyl)-4-methyl-5-[6-[(4-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS2/c1-15-7-9-17(10-8-15)14-28-21-12-11-20(25-26-21)22-16(2)24-23(29-22)18-5-4-6-19(13-18)27-3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIHUKZPHUGCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-4-methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Methoxyphenyl)-4-methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole

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